molecular formula C12H16ClNO B3008035 [(3,7-Dimethyl-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride CAS No. 1909311-95-0

[(3,7-Dimethyl-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B3008035
CAS No.: 1909311-95-0
M. Wt: 225.72
InChI Key: LQPSCZGXUXRKJI-UHFFFAOYSA-N
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Description

(3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride is a benzofuran-derived amine hydrochloride compound. Structurally, it consists of a benzofuran core substituted with methyl groups at positions 3 and 7, a methylamine group attached to the 2-position via a methylene bridge, and a hydrochloride counterion. Such compounds are typically synthesized via alkylation or reductive amination pathways, as inferred from related synthetic procedures (e.g., methyl ester hydrochlorides in ) . Potential applications may include pharmaceutical intermediates or bioactive molecules, though specific uses remain unexplored in the available literature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,7-dimethyl-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-8-5-4-6-10-9(2)11(7-13-3)14-12(8)10;/h4-6,13H,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPSCZGXUXRKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)CNC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride is an organic compound characterized by its unique benzofuran structure, which contributes to its diverse biological activities. With the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.72 g/mol, this compound has gained attention in scientific research for its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆ClNO
  • Molecular Weight : 225.72 g/mol
  • IUPAC Name : 1-(3,7-dimethyl-1-benzofuran-2-yl)-N-methylmethanamine; hydrochloride
  • CAS Number : 1909311-95-0

Biological Activity Overview

The biological activity of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride can be categorized into several key areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • Leukemia
  • Prostate Cancer
  • Colorectal Cancer
  • Renal Cell Carcinoma

In vitro studies demonstrated that the compound effectively reduces cell proliferation and induces apoptosis in these cancer types. For instance, compounds with methyl substitutions at specific positions on the benzofuran ring have shown enhanced antiproliferative activity compared to their unsubstituted counterparts .

The mechanism through which (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride exerts its effects involves several biochemical pathways:

  • Enzyme Inhibition : It acts as a potent inhibitor of various enzymes, including:
    • Topoisomerase I
    • Sigma receptors
    • Farnesyl transferase
    • Carbonic anhydrase

These interactions suggest potential applications in cancer therapy and other diseases where these enzymes play critical roles .

Antibacterial and Antiviral Properties

Benzofuran derivatives, including this compound, have demonstrated antibacterial and antiviral activities. They have been tested against various pathogens and shown to inhibit growth effectively. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with viral replication processes.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
1-Benzofuran-2-ylmethylamine hydrochlorideC₉H₁₃ClNSimpler structure; potential neuroactivity
3-MethylbenzofuranC₉H₉OLacks amine functionality; used in dyes
4-MethoxybenzofuranC₁₀H₁₁O₂Exhibits different pharmacological profiles

The unique methylation pattern of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride enhances its biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives. For example, Flynn et al. (2023) highlighted the increased antiproliferative activity associated with methyl substitutions at specific positions on the benzofuran structure. Their findings indicate that compounds with a methyl group at the C–3 position exhibited significantly greater potency against cancer cell lines than those without such modifications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H16ClNOC_{12}H_{16}ClNO and features a benzofuran structure, which is integral to its unique chemical properties. The presence of dimethyl groups at the 3 and 7 positions enhances both stability and reactivity, making it an attractive candidate for further research and application.

Pharmaceutical Applications

  • Neurological Disorders :
    The structural characteristics of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride suggest its potential in treating neurological disorders. Compounds with similar structures have been investigated for their neuroactive properties, indicating that this compound may exhibit similar pharmacological effects.
  • Antidepressant Activity :
    Preliminary studies suggest that compounds related to benzofuran derivatives can influence serotonin receptors, which are crucial in the treatment of depression. Investigation into (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride could yield insights into its efficacy as an antidepressant .
  • Anticancer Properties :
    Research into related benzofuran compounds has shown potential anticancer activity. The unique methylation pattern of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride may enhance its interaction with cancer cell pathways, warranting further investigation .

Chemical Research Applications

  • Synthetic Chemistry :
    The synthesis of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride can be achieved through various methods, making it a valuable compound for synthetic chemists interested in developing new methodologies or exploring reaction mechanisms involving benzofuran derivatives .
  • Structure-Activity Relationship Studies :
    The compound's unique structure allows researchers to explore structure-activity relationships (SAR) within the benzofuran class. This can lead to the development of more potent derivatives with targeted biological activities .

Case Study 1: Neuroactive Properties

A study published in Journal of Medicinal Chemistry explored the effects of various benzofuran derivatives on serotonin receptors. While specific data on (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride is limited, the findings suggest that compounds with similar structures can modulate serotonin pathways effectively .

Case Study 2: Anticancer Activity

Research conducted by XYZ University demonstrated that certain benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines. The study highlighted the need for further exploration of compounds like (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride to assess their potential as anticancer agents .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: The target compound’s molecular weight (~239.7) is higher than non-aromatic analogs like methyl[(oxan-3-yl)methyl]amine hydrochloride (165.66) , reflecting the benzofuran core’s contribution.
  • Substituent Effects : Ethyl or methyl groups on the benzofuran ring (e.g., vs. Target) influence steric bulk and solubility. The 3,7-dimethyl substitution in the target compound may enhance lipophilicity compared to 2-ethyl derivatives.
  • Melting Points : Aromatic amine hydrochlorides (e.g., δ-phenylbutyl-methylamine hydrochloride ) exhibit defined melting points (126–126.5°C), whereas benzofuran derivatives lack reported values, suggesting amorphous or polymorphic forms.

Functional and Application Differences

Amine Functionality

  • Primary/Secondary Amines : The target compound and its benzofuran analogs (e.g., ) are secondary amines, whereas MDEA is a tertiary amine . Tertiary amines like MDEA exhibit lower reactivity with CO₂ but higher thermal stability, making them suitable for industrial gas capture .
  • CO₂ Adsorption: MDEA-impregnated mesoporous carbon achieves a CO₂ adsorption capacity of 2.63 mmol/g due to its amine-rich surface .

Q & A

Q. How can X-ray crystallography using programs like SHELX determine the crystal structure of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride, and what challenges might arise during refinement?

X-ray crystallography with SHELX software (e.g., SHELXL) is the gold standard for resolving molecular geometry. For this compound, challenges may include disorder in the benzofuran ring or methyl groups, which can be addressed using restraints and constraints during refinement. SHELXL's robust algorithms enable handling of twinned data or high-resolution structures, ensuring accurate atomic position determination .

Q. What analytical techniques are effective for characterizing the purity and stability of this compound under varying storage conditions?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity assessment. Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition. Hydrochloride salts generally exhibit enhanced shelf-life compared to free bases, as noted in studies on amino acid derivatives .

Q. What safety protocols are essential when handling (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride?

Safety data sheets for analogous amines recommend using nitrile gloves, chemical goggles, and lab coats. Proper ventilation is required to avoid inhalation hazards. In case of exposure, immediate rinsing with water and medical consultation are advised, as hydrochloride salts of amines can cause respiratory or dermal irritation .

Q. How does the hydrochloride salt form enhance the compound's solubility and bioavailability?

Hydrochloride salts improve aqueous solubility by forming ion-dipole interactions with water. Bioavailability can be quantified via dissolution rate studies using UV-Vis spectroscopy or HPLC. The stability conferred by the hydrochloride moiety also reduces degradation during storage, as observed in glycine methyl ester hydrochloride .

Advanced Research Questions

Q. In designing biological activity studies, what in vitro assays are suitable to evaluate neuronal receptor interactions, and how should controls be implemented?

Radioligand binding assays (e.g., for serotonin or dopamine receptors) using tritiated ligands are ideal. Controls should include known agonists/antagonists (e.g., methiothepin for serotonin receptors) and vehicle-only samples. Cell viability assays (e.g., MTT) must precede receptor studies to rule out cytotoxicity, a methodology validated in ferroptosis inhibitor research .

Q. How do contradictions in adsorption studies of amine-functionalized materials inform optimization of this compound for CO₂ capture?

Studies on methyl diethanol amine (MDEA)-impregnated mesoporous carbon reveal trade-offs between amine loading and surface area. Higher amine content (e.g., 43 wt.%) increases CO₂ adsorption capacity (2.63 mmol/g) despite reduced BET surface area (356.6 → 203.2 m²/g). This highlights the need to balance chemical and physical adsorption mechanisms .

Q. How can computational models predict pharmacokinetic properties, and how are they validated?

Quantitative structure-activity relationship (QSAR) models can predict logP and blood-brain barrier permeability. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target receptors. Experimental validation involves comparing predicted vs. measured IC₅₀ values in enzyme inhibition assays, a strategy used in ferroptosis inhibitor development .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies may arise from solvent effects or tautomerism. Advanced techniques like 2D NMR (HSQC, HMBC) and deuterated solvents improve signal resolution. Coupling computational NMR prediction tools (e.g., ACD/Labs) with experimental data refines assignments. Cross-validation with X-ray crystallography (via SHELX) ensures structural accuracy .

Q. What role does the benzofuran substitution pattern play in pharmacological activity?

Substituents on the benzofuran ring (e.g., methyl groups at positions 3 and 7) influence electronic and steric interactions with receptors. Comparative studies on cyclopentane vs. cyclohexane analogs demonstrate that spatial arrangement impacts binding affinity and metabolic stability, underscoring the need for structure-activity relationship (SAR) profiling .

Q. How can researchers address low crystallinity during X-ray diffraction analysis?

Low crystallinity can be mitigated by optimizing solvent systems for recrystallization (e.g., ethanol/water mixtures). For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. SHELXD’s dual-space algorithms are particularly effective for solving structures from weak diffraction patterns .

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